2,4-Dichloro-5-methylbenzaldehyde
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Overview
Description
2,4-Dichloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
Mechanism of Action
Target of Action
Aldehydes in general are known to react with various biological targets, including proteins and dna, leading to potential modifications .
Mode of Action
The mode of action of 2,4-Dichloro-5-methylbenzaldehyde is likely to involve its aldehyde group. Aldehydes can react with nucleophiles, such as nitrogen in hydroxylamine or hydrazine, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with normal biochemical processes, as these compounds can mimic or disrupt the function of natural biomolecules .
Result of Action
The formation of oximes and hydrazones could potentially lead to modifications of cellular proteins and nucleic acids, potentially affecting their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive species. For instance, the reaction of aldehydes with nucleophiles to form oximes or hydrazones is acid-catalyzed .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2,4-dichloro-5-methylbenzene using dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as catalysts . This reaction typically occurs under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: 2,4-Dichloro-5-methylbenzoic acid.
Reduction: 2,4-Dichloro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-methylbenzaldehyde has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but lacks the methyl group at the 5th position.
2,4-Dichloro-5-methylbenzoic acid: An oxidized form of 2,4-Dichloro-5-methylbenzaldehyde.
2,4-Dichloro-5-methylbenzyl alcohol: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various industrial applications.
Properties
IUPAC Name |
2,4-dichloro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZMBIPHAGPZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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